molecular formula C11H8Cl2N2O B1671077 2-Benzyl-4,5-dichloropyridazin-3(2h)-one CAS No. 41933-33-9

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Cat. No. B1671077
Key on ui cas rn: 41933-33-9
M. Wt: 255.10 g/mol
InChI Key: AJHBQZQCDCTOFD-UHFFFAOYSA-N
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Patent
US07378418B2

Procedure details

To a stirring suspension of 4,5-dichloro-3-hydroxypyridazine (33 g, 200 mmol) in DMF (260 mL) at room temperature under argon was added K2CO3 (55 g, 400 mmol), followed by benzyl bromide (41 g, 505.8 mmol). After 16 h the reaction mixture was poured into a flask containing water (500 mL) with stirring. After 15 min stirring, the precipitated product was collected by filtration and washed thoroughly with water. The solid was dried in a vacuum oven at 50° C. for 16 h to obtain the title compound, 2-benzyl-4,5-dichloropyridazin-3(2H)-one, (49.2 g, 96%) as an off-white solid. MS [M+H]+ 255; HPLC retention time=3.02 min.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[N:4][C:3]=1[OH:9].C([O-])([O-])=O.[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O>CN(C=O)C>[CH2:16]([N:4]1[C:3](=[O:9])[C:2]([Cl:1])=[C:7]([Cl:8])[CH:6]=[N:5]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
ClC1=C(N=NC=C1Cl)O
Name
Quantity
260 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 16 h the reaction mixture was poured into a flask
Duration
16 h
STIRRING
Type
STIRRING
Details
After 15 min stirring
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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